

Head-to-Head Comparison of TAS-205 and Other DMD Treatments

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAS-205 with other therapeutic agents for Duchenne muscular dystrophy (DMD). The information is compiled from clinical trial data and peer-reviewed publications to assist researchers and drug development professionals in evaluating the landscape of DMD treatments.

Executive Summary

TAS-205, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, aimed to reduce inflammation and muscle necrosis in DMD patients, independent of their specific genetic mutation. While preclinical and early clinical studies showed promise, the Phase 3 REACH-DMD trial did not meet its primary endpoint, halting its development for this indication. This guide compares the clinical trial data of TAS-205 with currently approved and late-stage investigational therapies for DMD, including corticosteroids, exon-skipping drugs, gene therapy, a histone deacetylase (HDAC) inhibitor, and a cell therapy.

Mechanism of Action Comparison

A diverse range of mechanisms is being employed to combat DMD. TAS-205 targeted the inflammatory cascade, a downstream consequence of dystrophin deficiency. In contrast, other therapies aim to either replace or repair the faulty dystrophin protein, modulate gene expression, or deliver therapeutic cells.



Therapeutic Class	Drug(s)	Mechanism of Action
HPGDS Inhibitor	TAS-205	Inhibits hematopoietic prostaglandin D synthase (HPGDS) to reduce prostaglandin D2 (PGD2) production, aiming to decrease inflammation and muscle necrosis.[1]
Corticosteroids	Vamorolone, Deflazacort	Act as anti-inflammatory and immunosuppressant agents to reduce muscle damage. Vamorolone is a dissociative steroid designed to separate anti-inflammatory effects from steroidal side effects.
Exon-Skipping	Eteplirsen, Golodirsen, Viltolarsen, Casimersen	Utilize antisense oligonucleotides to induce skipping of specific exons in the dystrophin pre-mRNA, restoring the reading frame and enabling the production of a truncated but partially functional dystrophin protein. [2]
Gene Therapy	Delandistrogene moxeparvovec	Uses an adeno-associated virus (AAV) vector to deliver a transgene encoding a shortened, functional version of dystrophin (microdystrophin) to muscle tissue.
HDAC Inhibitor	Givinostat	Inhibits histone deacetylases (HDACs), which are overactive in DMD and contribute to muscle damage, to promote



		muscle regeneration and reduce inflammation.[3][4][5]
Cell Therapy	Deramiocel	Employs cardiosphere-derived cells (CDCs) that have immunomodulatory and antifibrotic properties to support muscle function.

Quantitative Data Comparison of Clinical Trials

The following tables summarize the key efficacy data from clinical trials of TAS-205 and other DMD treatments. It is important to note that direct comparisons between trials are challenging due to differences in study populations, endpoints, and durations.

Table 1: Efficacy Data for TAS-205

Trial	Phase	Primary Endpoint	Treatmen t Group(s)	Placebo Group	Results	p-value
NCT02752 048[1][6][7]	2	Change in 6-Minute Walk Distance (6MWD) at 24 weeks	Low-dose: -3.5 m (SE 20.3)High- dose: -7.5 m (SE 11.2)	-17.0 m (SE 17.6)	Difference from placebo:Lo w-dose: 13.5 mHigh- dose: 9.5 m	Low-dose: 0.625High- dose: 0.646
REACH- DMD	3	Change in Time to Rise from Floor at 52 weeks	Not reported	Not reported	Did not meet primary endpoint	Not significant

Table 2: Efficacy Data for Other DMD Treatments



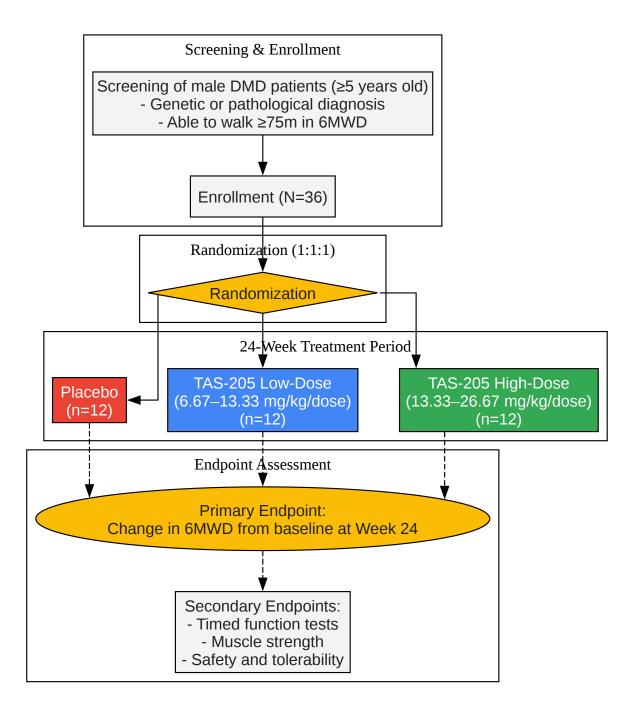
Drug	Trial	Phase	Primary Endpoin t	Treatme nt Group	Placebo /Compa rator Group	Results	p-value
Vamorolo ne	VISION- DMD	2b	Time to Stand (TTSTAN D) velocity at 24 weeks	6 mg/kg/da y: 0.05 rises/sec (SE 0.01)	Placebo: -0.01 rises/sec (SE 0.01)	Mean differenc e: 0.06 rises/sec	0.002
Givinosta t	EPIDYS[3][5][8]	3	Change in 4-Stair Climb time at 72 weeks	Givinosta t: 1.25 seconds increase	Placebo: 3.03 seconds increase	Differenc e of 1.78 seconds in decline	0.035
Delandist rogene moxepar vovec	ENDEAV OR[9][10] [11]	1b	Change in NSAA total score at 52 weeks	+4.0 points (SD 3.5)	External Control: +0.8 points (SE 0.4)	Differenc e of 3.2 points	<0.0001
Eteplirse n	PROMO VI[12][13] [14]	3	Change in 6MWD at 96 weeks	-68.9 m	External Control: -133.8 m	Attenuati on of decline	N/A (vs. external control)
Golodirse n	NCT0231 0906[2] [15]	1/2	Change in 6MWD at 144 weeks	-99.0 m	External Control: -181.4 m	Attenuati on of decline	0.067
Viltolarse n	RACER5 3[16][17] [18][19]	3	Time to Stand from Supine velocity	Trend of increase d velocity	Trend of increase d velocity	No statistical ly significan t	Not significan t



			at 48 weeks			differenc e	
Deramioc el	HOPE-3	3	Change in Performa nce of Upper Limb (PUL) v2.0 total score at 12 months	54% slowing of progressi on vs. placebo	Placebo	Statistical ly significan t improve ment	Significa nt

Experimental Protocols TAS-205 Phase 2 Trial (NCT02752048) Experimental Workflow[1]





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TAS-205 Phase 2 Trial Workflow

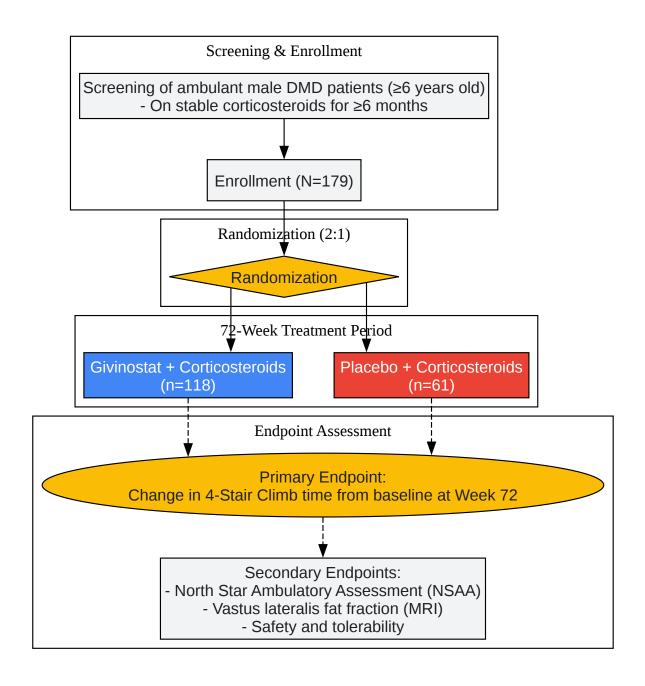


Protocol Details: This was a randomized, double-blind, placebo-controlled, early phase 2 study. [1]

- Participants: 36 male DMD patients aged ≥5 years.
- Intervention: Patients were randomized to receive oral TAS-205 at a low dose (6.67–13.33 mg/kg/dose), a high dose (13.33–26.67 mg/kg/dose), or placebo, twice daily for 24 weeks.[1]
- Primary Outcome: The primary endpoint was the change from baseline in the 6-minute walk distance (6MWD) at Week 24.[1]

Givinostat EPIDYS Trial (NCT02851797) Experimental Workflow[3][5][8]





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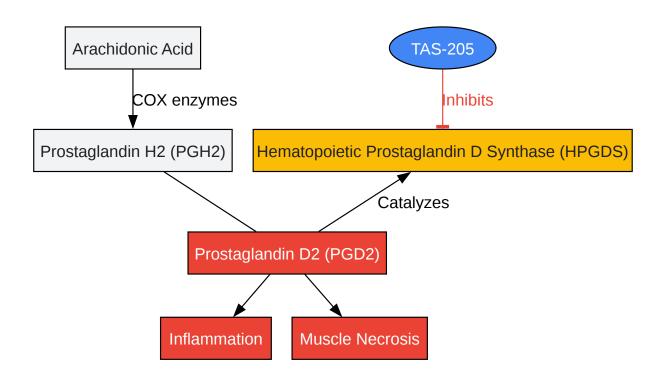
Givinostat EPIDYS Trial Workflow

Protocol Details: This was a multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[5]



- Participants: 179 ambulant boys with DMD aged 6 years or older who had been on a stable dose of corticosteroids for at least 6 months.
- Intervention: Participants were randomized 2:1 to receive oral givinostat or placebo twice daily for 72 weeks, in addition to their ongoing corticosteroid treatment.[5]
- Primary Outcome: The primary endpoint was the change from baseline in the time to climb four stairs at week 72.[5]

Signaling Pathway TAS-205 Mechanism of Action Pathway



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